molecular formula C18H35NO3S2 B12116734 Carbamothioic acid, N-[(tetrahydro-1,1-dioxido-3-thienyl)methyl]-, S-dodecyl ester CAS No. 1049114-57-9

Carbamothioic acid, N-[(tetrahydro-1,1-dioxido-3-thienyl)methyl]-, S-dodecyl ester

Cat. No.: B12116734
CAS No.: 1049114-57-9
M. Wt: 377.6 g/mol
InChI Key: SVCBAUQXGRUDEF-UHFFFAOYSA-N
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Description

Carbamothioic acid, N-[(tetrahydro-1,1-dioxido-3-thienyl)methyl]-, S-dodecyl ester is a complex organic compound with a unique structure that includes a thienyl group, a dodecyl ester, and a carbamothioic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamothioic acid, N-[(tetrahydro-1,1-dioxido-3-thienyl)methyl]-, S-dodecyl ester typically involves the reaction of a thienyl derivative with a dodecyl ester under controlled conditions. The reaction may require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key parameters such as temperature, pressure, and reaction time would be carefully controlled to maximize output.

Chemical Reactions Analysis

Types of Reactions

Carbamothioic acid, N-[(tetrahydro-1,1-dioxido-3-thienyl)methyl]-, S-dodecyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.

Scientific Research Applications

Carbamothioic acid, N-[(tetrahydro-1,1-dioxido-3-thienyl)methyl]-, S-dodecyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Carbamothioic acid, N-[(tetrahydro-1,1-dioxido-3-thienyl)methyl]-, S-dodecyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbamothioic acid, N-[(tetrahydro-1,1-dioxido-3-thienyl)methyl]-, S-dodecyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

1049114-57-9

Molecular Formula

C18H35NO3S2

Molecular Weight

377.6 g/mol

IUPAC Name

S-dodecyl N-[(1,1-dioxothiolan-3-yl)methyl]carbamothioate

InChI

InChI=1S/C18H35NO3S2/c1-2-3-4-5-6-7-8-9-10-11-13-23-18(20)19-15-17-12-14-24(21,22)16-17/h17H,2-16H2,1H3,(H,19,20)

InChI Key

SVCBAUQXGRUDEF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSC(=O)NCC1CCS(=O)(=O)C1

Origin of Product

United States

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